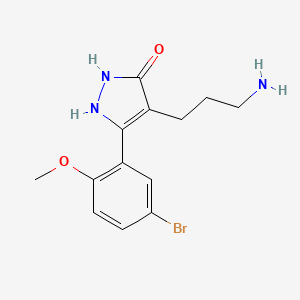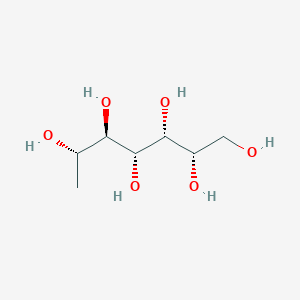
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be achieved through several methods:
Hydrogenation of Heptose: One common method involves the catalytic hydrogenation of heptose sugars. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Reduction of Heptane-1,2,3,4,5,6-hexaone: Another method involves the reduction of heptane-1,2,3,4,5,6-hexaone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out through the catalytic hydrogenation of heptose sugars. This method is preferred due to its efficiency and scalability. The process involves the use of a continuous flow reactor where the heptose solution is passed over a fixed bed of metal catalyst under controlled conditions of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: The hydroxyl groups can react with carboxylic acids or acid anhydrides to form esters.
Dehydration: Under acidic conditions, the compound can undergo dehydration to form cyclic ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride are commonly used.
Dehydration: Concentrated sulfuric acid or phosphoric acid can be used as dehydrating agents.
Major Products
Oxidation: Heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: Various heptane-1,2,3,4,5,6-hexaol esters.
Dehydration: Cyclic ethers such as tetrahydrofuran derivatives.
Scientific Research Applications
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.
Cell Signaling: It may influence cell signaling pathways by interacting with specific receptors or enzymes.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant benefits.
Comparison with Similar Compounds
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be compared with other sugar alcohols such as:
Sorbitol: A six-carbon sugar alcohol with similar properties but different stereochemistry.
Mannitol: Another six-carbon sugar alcohol used as a diuretic and sweetener.
Xylitol: A five-carbon sugar alcohol commonly used in sugar-free products.
Uniqueness
Structure: this compound has a unique seven-carbon backbone with six hydroxyl groups, distinguishing it from other sugar alcohols.
Properties
Molecular Formula |
C7H16O6 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3/t3-,4-,5+,6+,7+/m0/s1 |
InChI Key |
CCLARULDIPFTCP-PAMBMQIZSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


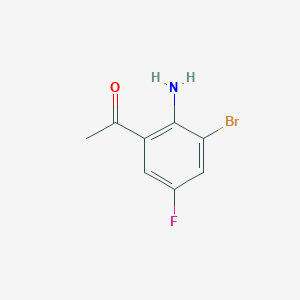
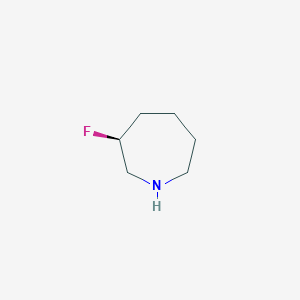
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
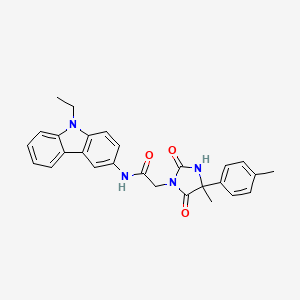
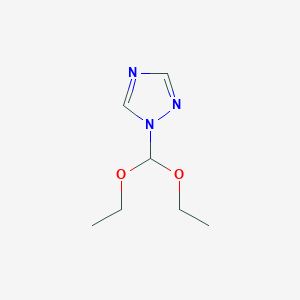
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
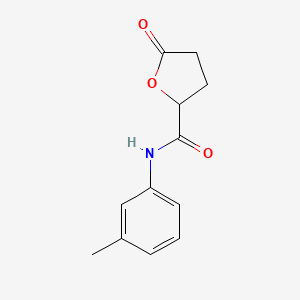
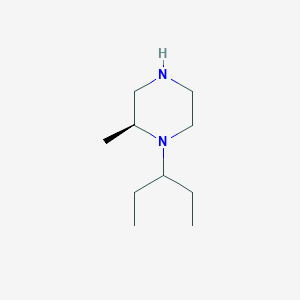
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)

